1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an ethanone group attached to a dihydroisoquinoline ring system, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing compounds with isoquinoline-based pharmacophores.
Industry: Use as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific interactions with biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Lacks the ethyl group.
1-(4-Ethyl-3,4-dihydroisoquinolin-2(1H)-yl)propanone: Has a propanone group instead of an ethanone group.
1-(4-Ethyl-3-methylisoquinolin-2-yl)ethanone: Lacks the dihydro component.
Uniqueness
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the dihydroisoquinoline ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(4-ethyl-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-4-13-10(2)15(11(3)16)9-12-7-5-6-8-14(12)13/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
BHDSBTIGMVBIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N(CC2=CC=CC=C12)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.